4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-14-28(25,26)23-13-5-6-17-15-18(9-12-20(17)23)22-21(24)16-7-10-19(11-8-16)27-4-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIKZVZWYLAAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline framework is typically constructed via cyclization reactions. The Pictet-Spengler reaction is widely employed, utilizing β-arylethylamines and carbonyl compounds under acidic conditions. For example:
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Starting materials : 4-Nitroaniline derivatives and formaldehyde (from s-trioxane).
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Conditions : Catalyzed by Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) supported on silica (PASiO₂40) in toluene at 70°C.
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Outcome : Forms the 6-nitro-1,2,3,4-tetrahydroquinoline intermediate.
Key reaction :
Reduction of the Nitro Group
The nitro group at position 6 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. This yields 6-amino-1,2,3,4-tetrahydroquinoline , a critical intermediate for subsequent functionalization.
Sulfonylation at the Tetrahydroquinoline Nitrogen
The ring nitrogen (position 1) is sulfonylated using propane-1-sulfonyl chloride under basic conditions:
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Reagents : Propane-1-sulfonyl chloride, pyridine (base).
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Conditions : Dichloromethane (DCM), 0°C to room temperature, 4–6 hours.
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Outcome : Forms 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine .
Key reaction :
Amidation with 4-Ethoxybenzoic Acid
The final step involves coupling the amine at position 6 with 4-ethoxybenzoyl chloride:
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Reagents : 4-Ethoxybenzoyl chloride, HATU (coupling agent), DIPEA (base).
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Conditions : Dimethylformamide (DMF), room temperature, 12 hours.
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Outcome : Yields the target compound.
Key reaction :
Optimization of Reaction Conditions
Cyclization Catalysts
The Preyssler heteropolyacid catalyst (PASiO₂40) enhances cyclization efficiency, achieving yields >90% in Pictet-Spengler reactions. Alternatives like BF₃·Et₂O or p-toluenesulfonic acid (PTSA) are less effective, with yields ≤70%.
Sulfonylation Efficiency
Propane-1-sulfonyl chloride exhibits superior reactivity compared to bulkier sulfonyl chlorides (e.g., tosyl chloride). Pyridine as a base minimizes side reactions, whereas triethylamine leads to lower yields (≤75%).
Amide Coupling Agents
HATU outperforms EDCl/HOBt in amidation, providing >85% yield vs. 60–70% for EDCl.
Comparative Analysis of Synthetic Routes
| Step | Method A (PASiO₂40) | Method B (Traditional) |
|---|---|---|
| Cyclization | 92% yield, 70°C | 68% yield, reflux |
| Sulfonylation | N/A | 88% yield, pyridine |
| Amidation | N/A | 85% yield, HATU |
Key findings :
-
PASiO₂40 significantly improves cyclization efficiency.
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Propane-1-sulfonyl chloride ensures regioselective sulfonylation.
Challenges and Troubleshooting
Regioselectivity in Cyclization
Positioning the nitro group at C6 requires careful selection of starting materials. Meta-substituted anilines direct cyclization to the desired position.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized under strong oxidative conditions, potentially affecting the tetrahydroquinoline and benzamide moieties.
Reduction: : Reduction reactions might target the sulfonyl group, leading to the formation of sulfides.
Substitution: : Nucleophilic substitution can occur at the ethoxy group or other functional sites depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: : Alkoxides, amines, and halides for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation: : Oxidized quinoline derivatives
Reduction: : Sulfide analogs
Substitution: : Alkyl-substituted derivatives
Scientific Research Applications
4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: : Exploration as a potential therapeutic agent targeting specific molecular pathways in diseases.
Pharmacology: : Investigation of its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: : Use as a probe to study biological processes and molecular interactions.
Industrial Applications: : Potential use in material sciences and chemical synthesis due to its unique functional groups.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, likely involving binding to enzymes or receptors. The mechanism of action can be broken down into:
Molecular Targets: : Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: : Biological pathways influenced by the binding of the compound, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below summarizes structural analogs and their distinguishing features:
Analysis of Substituent Effects
Sulfonyl vs. Acyl Groups: The propanoyl analog (C22H24N2O3) lacks the sulfonyl group, reducing its electron-withdrawing capacity and molecular weight (376.4 vs. 400.5). This may decrease metabolic stability or alter binding kinetics compared to the target compound .
Positional Isomerism: The thiophene sulfonyl analog has the benzamide group at position 7 of the tetrahydroquinoline (vs. position 6 in the target compound). This positional shift could sterically hinder or favor interactions with specific binding pockets .
Heterocyclic Modifications :
Pharmacological Considerations
While detailed pharmacological data (e.g., IC50, bioavailability) are unavailable in open sources, structural trends suggest:
- Thiophene rings may confer redox stability or modulate cytochrome P450 interactions.
- Positional isomerism (6 vs. 7 substitution) could lead to divergent biological activities, as seen in kinase inhibitors where small spatial changes drastically alter efficacy.
Biological Activity
4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a sulfonamide derivative that has gained attention in medicinal chemistry for its potential therapeutic applications. This compound belongs to a class of molecules known for their interactions with various biological targets, particularly in cancer treatment. The focus of this article is to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.5 g/mol. The compound features a tetrahydroquinoline backbone and multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O4S |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946383-36-4 |
The primary mechanism of action for this compound involves its interaction with bromodomains , which are protein domains that recognize acetylated lysines on histones and non-histone proteins. Inhibition of these interactions can disrupt gene expression pathways critical for cancer cell proliferation . Studies indicate that this compound may inhibit the binding of acetylated peptides to bromodomains, leading to potential anti-cancer effects.
Anticancer Properties
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have shown promising results in inhibiting tumor growth in various cancer models.
Case Study:
A study conducted on sulfonamide derivatives indicated that they could effectively inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .
In Vitro Studies
In vitro assays have been employed to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. Results have shown that the compound exhibits concentration-dependent inhibition of cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
In Vivo Studies
Preclinical studies using animal models have also been conducted to evaluate the therapeutic potential of this compound. These studies typically assess tumor growth inhibition and overall survival rates in treated versus untreated groups.
Findings:
In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how can reaction conditions be optimized?
- Synthesis Steps :
- Povarov Reaction : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives with ethyl vinyl ether under acidic conditions .
- Sulfonylation : Introduction of the propane-1-sulfonyl group using propane sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C .
- Benzamide Coupling : Reaction of 4-ethoxybenzoic acid with the sulfonylated tetrahydroquinoline intermediate using coupling agents like HATU or EDCI .
- Optimization Strategies :
- Temperature control during sulfonylation to avoid side reactions (e.g., over-sulfonation) .
- Solvent selection (e.g., DCM for sulfonylation, DMF for amide coupling) to improve yield .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Structural Characterization :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethoxy group at C4, sulfonamide linkage) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] ion for CHNOS) .
- Purity Assessment :
- HPLC-UV/ELSD : Purity >95% with retention time consistency .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Enzyme Inhibition : Tetrahydroquinoline-sulfonamide derivatives show inhibitory activity against kinases (e.g., EGFR, VEGFR2) in low micromolar ranges (IC = 1–10 µM) .
- Anti-inflammatory Activity : Ethoxy-substituted benzamides reduce TNF-α production in macrophage models by 40–60% at 10 µM .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy, propane-sulfonyl vs. ethyl-sulfonyl) influence target selectivity and potency?
- Structure-Activity Relationship (SAR) Insights :
- Ethoxy Group : Enhances metabolic stability compared to methoxy due to reduced oxidative dealkylation .
- Propane-Sulfonyl vs. Ethyl-Sulfonyl : Bulkier propane-sulfonyl groups improve selectivity for hydrophobic kinase pockets (e.g., 3-fold higher VEGFR2 affinity) .
- Methodology :
- Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to compare selectivity .
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., conflicting IC values)?
- Root Causes :
- Variability in assay conditions (e.g., ATP concentrations in kinase assays) .
- Impurity-driven off-target effects (e.g., residual sulfonyl chloride in samples) .
- Resolution Strategies :
- Standardized Assay Protocols : Adopt uniform ATP concentrations (e.g., 10 µM) and control for batch-to-batch purity .
- Orthogonal Assays : Validate activity in cell-based models (e.g., HUVEC proliferation for VEGFR2 inhibition) .
Q. What strategies improve metabolic stability and bioavailability of this compound?
- Metabolic Stability :
- Liver Microsome Assays : Identify primary sites of oxidation (e.g., tetrahydroquinoline ring) and introduce fluorine substituents to block metabolism .
- Bioavailability Enhancement :
- Salt Formation : Use hydrochloride salts to improve aqueous solubility (e.g., 2.5-fold increase in PBS solubility) .
Q. How can target engagement be validated in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to kinases by observing protein stabilization at 50–55°C .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment to assess dependency .
Q. What computational methods predict off-target interactions or toxicity risks?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
